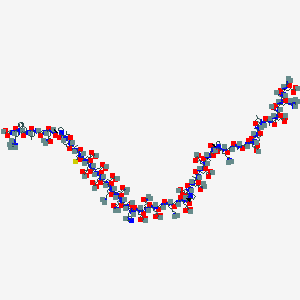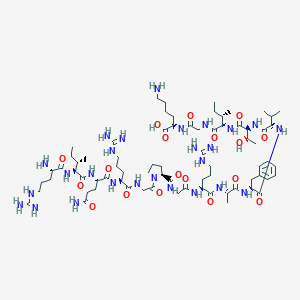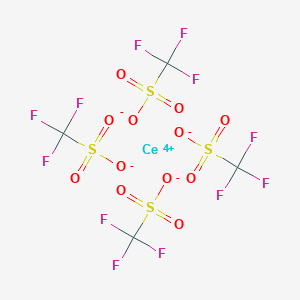
2-Fluor-6-iodobenzoesäure
Übersicht
Beschreibung
2-Fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is characterized by the presence of both fluorine and iodine atoms attached to a benzoic acid core. This compound appears as a loose white crystal and is known for its applications in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of fluoro-substituted benzoyl chlorides and isocoumarins.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that the compound is used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with enzymes or proteins that are involved in the metabolism or function of benzoyl chlorides.
Mode of Action
It is known to be used in the synthesis of fluoro-substituted benzoyl chlorides . This suggests that it may interact with its targets by donating its fluorine and iodine atoms, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may be involved in pathways related to the metabolism or function of these compounds.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered orally
Result of Action
Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may influence the function of cells or molecules that interact with these compounds.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
The available literature does not provide specific information about how this compound influences cell function .
Molecular Mechanism
The available literature does not provide specific information about how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The available literature does not provide specific information about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The available literature does not provide specific information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The available literature does not provide specific information about any enzymes or cofactors that it interacts with .
Transport and Distribution
The available literature does not provide specific information about any transporters or binding proteins that it interacts with .
Subcellular Localization
The available literature does not provide specific information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several key steps:
Protection of the Carboxyl Group: The carboxyl group of 2-amino-6-fluorobenzoic acid is protected to prevent unwanted reactions.
Introduction of Iodine Ions via Diazotization: The amino group is diazotized and subsequently replaced with iodine ions.
Iodosubstitution and Deprotection: The iodine-substituted intermediate undergoes deprotection to yield 2-fluoro-6-iodobenzoic acid.
Industrial Production Methods: The industrial production of 2-fluoro-6-iodobenzoic acid follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC) and other analytical techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Coupling Reactions: Palladium catalysts are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Coupling Products: Complex aromatic compounds are typically the result of coupling reactions.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzoic Acid: Similar structure but lacks the fluorine atom.
4-Chloro-2-iodobenzoic Acid: Contains a chlorine atom instead of fluorine.
5-Fluoro-2-iodobenzoic Acid: The fluorine atom is positioned differently on the benzene ring.
Uniqueness: 2-Fluoro-6-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in regioselective synthesis and the development of specialized chemical compounds .
Eigenschaften
IUPAC Name |
2-fluoro-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXAPWOBWWNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369834 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-08-5 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-iodobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the reported synthesis method for 2-fluoro-6-iodobenzoic acid compared to potential alternative routes?
A1: The synthesis of 2-fluoro-6-iodobenzoic acid, as described in the research paper [], utilizes 2-amino-6-fluorobenzoic acid as the starting material and proceeds through a series of steps, including carboxyl group protection, diazotization, iodosubstitution, and deprotection. This method is reported to have several advantages over potential alternative synthetic routes:
Q2: What is the significance of the "basicity gradient-driven migration of iodine" mentioned in one of the papers, and how does it apply to the synthesis of 2-fluoro-6-iodobenzoic acid?
A2: The concept of "basicity gradient-driven migration of iodine" [] is central to understanding the regioselective synthesis of various iodinated compounds, including 2-fluoro-6-iodobenzoic acid. This concept revolves around the observation that in polyfluorinated or iodofluorinated aromatic compounds, the position of iodine can be manipulated by sequential deprotonation and trapping with electrophiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















